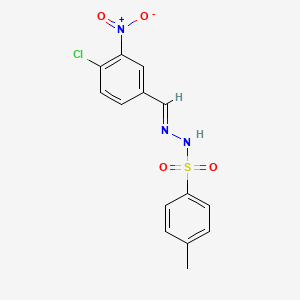

N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide and related compounds typically involves condensation reactions between 4-nitrobenzenesulfonohydrazide derivatives and various aldehydes. For example, one method employs a condensation procedure from derivatives of nitrobenzaldehyde and 4-methyl-benzenesulfonylhydrazine, crystallizing in solvents such as ethanol and methanol (Hussain et al., 2017).

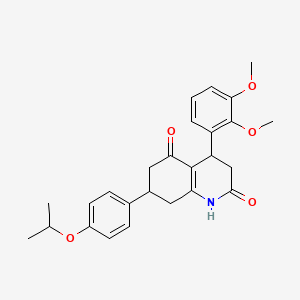

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analyses reveal the molecule's intricate structure, including its intramolecular and intermolecular interactions. These studies help understand how substitutions on the benzene ring influence the compound's structural parameters and supramolecular features (Salian et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide includes its ability to participate in various chemical transformations. These properties are crucial for its application in synthetic chemistry, where it can serve as a reagent for specific reactions, demonstrating versatility in chemical synthesis (Myers et al., 1997).

Physical Properties Analysis

The physical properties of the compound, such as crystal formation and solubility, have been studied through spectroscopic and DFT-based computational methods. These investigations offer insights into the compound's linear optical absorption characteristics and its structural stabilization mechanisms within crystals (Sasikala et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure. For instance, its ability to form stable crystals and participate in hydrogen bonding and π-π interactions significantly impacts its chemical behavior. This aspect of the compound's chemistry is crucial for its potential application in designing materials with specific optical and electronic properties (Purandara et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide, as part of the broader category of sulfonohydrazides, has been utilized in the synthesis of complex organic compounds. It acts as a reagent for various chemical transformations, including the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of alcohols. These processes leverage the mild reaction conditions facilitated by sulfonohydrazides, making them attractive for substrates with sensitive functional groups (Myers et al., 1997).

Structural and Supramolecular Features

The structural parameters and supramolecular characteristics of compounds similar to N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide have been examined to understand the effects of substitutions on their properties. Hirshfeld surface analysis reveals insights into the atom-atom interactions within the crystal packing, providing a foundation for designing materials with desired physical and chemical properties (Salian et al., 2018).

Sensor Development

Research has been conducted on developing sensors based on derivatives of N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide for detecting heavy metal ions, such as mercury (Hg2+). These sensors exhibit high sensitivity, selectivity, and stability, demonstrating the compound's potential in environmental monitoring and safety applications (Hussain et al., 2017).

Material Science Applications

In material science, the o-nitrobenzyl group, related to the core structure of N'-(4-chloro-3-nitrobenzylidene)-4-methylbenzenesulfonohydrazide, is frequently used for its photolabile properties. It enables the alteration of polymer properties through irradiation, showcasing applications in developing photodegradable hydrogels, thin film patterning, and bioconjugates, which have significant implications for biomedical and technological fields (Zhao et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S/c1-10-2-5-12(6-3-10)23(21,22)17-16-9-11-4-7-13(15)14(8-11)18(19)20/h2-9,17H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIYVEUYHJJSNG-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)